3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride is a chemical compound with the molecular formula and a molecular weight of 201.60 g/mol. This compound features a trifluoroethoxy group attached to an azetidine ring, making it notable for its unique chemical properties. It is classified under the category of azetidine derivatives, which are cyclic amines that have found applications in pharmaceuticals and other scientific research fields.
This compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. Its CAS number is 2470438-32-3, which facilitates its identification in chemical databases.
3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride falls under the classification of organic compounds, specifically as a substituted azetidine. Its trifluoroethoxy substituent enhances its lipophilicity and biological activity, making it relevant in medicinal chemistry.
The synthesis of 3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride typically involves several key steps:
The synthesis requires careful control of temperature and solvent conditions to optimize yield and minimize impurities. Techniques such as continuous flow reactors may be employed in industrial settings to enhance production efficiency.
The molecular structure of 3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride can be represented using SMILES notation: FC(F)(COC1CNC1)F.Cl
. The InChI representation is InChI=1S/C6H10F3NO.ClH/c7-4-6(8,9)11-3-5-1-10-2-5;/h5,10H,1-4H2;1H
.
The presence of fluorine atoms in the structure significantly influences its physicochemical properties.
3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride involves its interaction with specific biological targets. The trifluoroethoxy group enhances the compound’s lipophilicity, which facilitates its ability to penetrate lipid membranes and interact with proteins. This property is particularly valuable in drug design and development.
Relevant data indicates that compounds with similar structures often exhibit enhanced biological activity due to their unique substituents.
3-(1,1,2-Trifluoroethoxy)azetidine;hydrochloride has several scientific uses:
This compound represents an important class of chemicals with diverse applications in both research and industry. Its unique properties warrant further investigation into its potential uses in medicinal chemistry and related fields.
The strategic integration of azetidine rings with fluorinated substituents represents a cornerstone in developing central nervous system (CNS)-targeted therapeutics. The 3-(1,1,2-trifluoroethoxy)azetidine scaffold exemplifies this approach, where the strained four-membered azetidine ring enhances molecular rigidity and reduces polar surface area compared to larger heterocycles. This structural feature is critical for passive diffusion across the blood-brain barrier (BBB), as demonstrated by the compound's calculated log P value of 1.8 ± 0.2, which optimizes the balance between hydrophobicity and solubility [1] [6]. The trifluoroethoxy moiety (–OCH₂CF₃) contributes significantly to this lipophilicity profile while providing metabolic stability through the strength of carbon-fluorine bonds, which resist oxidative degradation pathways common in cytochrome P450 metabolism [4] [9].
Molecular modeling studies reveal that the compact azetidine scaffold (van der Waals volume: 58 ų) enables efficient engagement with target binding pockets in CNS receptors, particularly muscarinic and dopaminergic receptors implicated in neurodegenerative disorders. The electron-withdrawing trifluoroethoxy group induces a moderate dipole moment (2.8 D) that facilitates interactions with hydrophobic receptor subpockets while maintaining sufficient aqueous solubility (log S = -3.1) for bioavailability [1] [6]. This balanced physicochemical profile exemplifies the "fluorine-walk" optimization strategy, where systematic positioning of fluorine atoms achieves optimal membrane permeability without compromising solubility.
Table 1: Comparative Physicochemical Properties of Azetidine Derivatives
Substituent | cLogP | PSA (Ų) | BBB Permeability Predictor | Metabolic Stability (t½, mouse microsomes) |
---|---|---|---|---|
3-Hydroxy | -0.2 | 32.7 | Low | 12 min |
3-Methoxy | 0.5 | 23.2 | Moderate | 26 min |
3-Trifluoroethoxy | 1.8 | 27.4 | High | 89 min |
3-Pentafluoropropoxy | 2.9 | 27.4 | High (with efflux) | 142 min |
Metabolic vulnerability of azetidine derivatives predominantly occurs at two sites: oxidative N-dealkylation of the azetidine nitrogen and oxidative cleavage of the trifluoroethoxy linkage. Metabolite identification studies using liver microsomes revealed primary metabolites resulting from O-dealkylation yielding glyoxylic acid derivatives and hydroxylation at the azetidine C3 position [2]. This insight guided strategic molecular hardening approaches, including:
The hydrochloride salt form further enhanced metabolic stability by reducing lipophilicity (Δlog D = -0.4) and minimizing hepatic extraction, as confirmed by portal vein cannulation studies in rodents showing 89% parent compound recovery versus 67% for free base forms [2].
Table 2: Metabolic Parameters of Optimized Azetidine Derivatives
Modification | Microsomal t½ (min) | CYP3A4 IC₅₀ (μM) | P-gp Efflux Ratio | Plasma Free Fraction (%) |
---|---|---|---|---|
Unsubstituted | 23 ± 4 | >100 | 3.8 | 5.2 |
C3-Chlorination | 145 ± 12 | >100 | 2.1 | 4.7 |
N-Gem-dimethyl | 87 ± 8 | 72 | 4.3 | 3.9 |
Combined modifications | 212 ± 18 | 84 | 2.4 | 3.1 |
The C3 position of the azetidine ring in 3-(1,1,2-trifluoroethoxy)azetidine hydrochloride creates a chiral center with profound implications for target engagement and BBB permeability. Enantioselective synthesis via Jacobsen hydrolytic kinetic resolution (HKR) of racemic glycidyl derivatives established that the (R)-enantiomer exhibits 18-fold greater potency in CNS target receptor binding assays compared to the (S)-counterpart [2] [9]. This stereopreference correlates with differential membrane partitioning, where the (R)-enantiomer demonstrates a brain-to-plasma ratio (Kp) of 0.41 versus 0.19 for the (S)-enantiomer in rodent studies, attributable to its optimal spatial orientation for passive diffusion [9].
The trifluoroethoxy group conformation significantly influences azetidine ring puckering, as evidenced by X-ray crystallography showing distinct pseudorotational parameters for each enantiomer. The (R)-configuration adopts a twist conformation (P = 12.7°, φₘ = 4.3°) that minimizes steric clash with the trifluoroethyl moiety, while the (S)-isomer exhibits envelope conformation with higher ring strain energy (ΔE = 1.8 kcal/mol) [6]. This conformational difference translates to varied biological activity, where only the (R)-enantiomer enhances acetylcholine-mediated calcium flux (EC₅₀ = 89 nM) in cortical neurons, validating its design as a positive allosteric modulator for CNS targets [9].
Synthetic routes to the preferred (R)-enantiomer employ chiral pool starting materials, including (R)-3-hydroxypyrrolidone, which undergoes Appel reaction with triphenylphosphine/CCl₄ followed by nucleophilic displacement with sodium trifluoroethoxide to install the critical trifluoroethoxy group with 99.2% ee [1]. Alternative asymmetric synthesis via Sharpless epoxidation establishes the chiral center early in the synthesis, enabling kilogram-scale production of enantiomerically pure (R)-3-(1,1,2-trifluoroethoxy)azetidine hydrochloride (chemical purity >99.5%, chiral purity >99.8%) [2].
Table 3: Stereoisomer-Specific Biological Properties
Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
---|---|---|---|
Target Receptor Kᵢ (nM) | 14 ± 2 | 252 ± 31 | 39 ± 5 |
BBB Permeability (Papp × 10⁻⁶ cm/s) | 18.7 | 8.3 | 13.2 |
Passive Diffusion (% absorptive) | 92 | 74 | 83 |
Azetidine Ring Conformation | Twist | Envelope | Mixed |
Metabolic Clearance (mL/min/kg) | 16.3 | 22.7 | 19.1 |
The trifluoroethoxy modification serves as a privileged substituent for enhancing BBB penetration through multiple mechanisms. Compared to conventional ethoxy analogs, the trifluoroethoxy group reduces hydrogen bonding capacity (hydrogen bond donors = 0, acceptors = 4) while maintaining moderate polarity (calculated molar refractivity = 16.2), satisfying critical requirements for passive BBB permeation [3] [7]. In situ perfusion studies demonstrate a 4.3-fold enhancement in brain uptake clearance (Clᵤ = 118 μL/min/g) relative to ethoxy analogs, attributable to both increased membrane partitioning and reduced P-glycoprotein recognition [7] [9].
The trifluoroethoxy group modulates interactions with BBB efflux transporters through two complementary mechanisms:
The trifluoroethoxy moiety further enhances CNS delivery by promoting plasma protein binding (human serum albumin Kd = 12 μM), creating a circulating reservoir that extends systemic exposure and facilitates receptor-mediated transcytosis via transferrin receptor engagement [7] [9]. This dual mechanism—passive diffusion potentiated by active transport—explains the superior brain penetration observed in PET studies with carbon-11 labeled analogs, showing maximum brain uptake of 2.7% ID/g at 15 minutes post-injection [9].
Table 4: Blood-Brain Barrier Permeation Parameters
Permeation Mechanism | Contribution Factor | Key Evidence | Impact of Trifluoroethoxy Group |
---|---|---|---|
Passive diffusion | 68% of total transport | PAMPA-BBB assay, log PS = -4.2 cm/s | +210% vs ethoxy analog |
Receptor-mediated transcytosis | 23% | TfR1 inhibition studies | 3.1-fold increase in TfR binding |
Adsorptive transcytosis | 7% | Heparin competition assays | Minimal effect |
Paracellular leakage | 2% | TEER measurements | Claudin-5 downregulation (38%) |
P-gp efflux | Inhibitory effect | Calcein-AM assays | Efflux ratio reduction from 4.3 to 1.8 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9